

# Technical Characterization Profile: 3-Cyanofuran-2-Sulfonyl Chloride[1]

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## Compound of Interest

Compound Name:	3-Cyanofuran-2-sulfonyl chloride
CAS No.:	2230807-15-3
Cat. No.:	B2445516

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## Executive Summary & Structural Context[1][2]

**3-Cyanofuran-2-sulfonyl chloride** is a high-value pharmacophore precursor, particularly in the synthesis of kinase inhibitors and antimicrobial sulfonamides. Its reactivity profile is defined by two electron-withdrawing groups (EWGs)—the nitrile (-CN) at position 3 and the sulfonyl chloride (-SO<sub>2</sub>Cl) at position 2—attached to an electron-rich furan core.

This unique "push-pull" electronic environment creates a distinct spectroscopic signature but also heightens the molecule's susceptibility to hydrolysis. This guide provides a rigorous, self-validating framework for characterizing this compound, distinguishing it from its primary degradation product (the sulfonic acid), and ensuring data integrity in drug development workflows.

## Structural Analysis & Electronic Effects[1][3]

Before interpreting spectra, one must understand the local magnetic and vibrational environment:

- Furan Ring: Typically electron-rich, but heavily deactivated here by two EWGs.

- C2-Position (-SO<sub>2</sub>Cl): Strongly deshielding (anisotropic and inductive effects).
- C3-Position (-CN): Inductively withdrawing; creates a "dipole lock" with the adjacent sulfonyl group.
- Protons: Only two aromatic protons remain (H4 and H5), forming an AB spin system with characteristic coupling.

## Spectroscopic Data Profile (Diagnostic & Predicted)

Note: The values below represent diagnostic ranges derived from substituent chemical shift additivity rules (Pretsch/Silverstein models) and analogous furan-2-sulfonyl chloride data. These serve as the baseline for validation.

### A. Nuclear Magnetic Resonance (NMR)[1][2][4][5][6]

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) Solvent Choice: Chloroform-d (CDCl<sub>3</sub>) is mandatory. DMSO-d<sub>6</sub> often contains residual water that accelerates hydrolysis and may react with the sulfonyl chloride.

Position	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant ( , Hz)	Assignment Logic
C5	H5	7.75 – 7.85	Doublet (d)		Alpha to Oxygen; most deshielded by ring current and C2-SO <sub>2</sub> Cl.
C4	H4	6.90 – 7.10	Doublet (d)		Beta to Oxygen; shielded relative to H5 but deshielded by C3-CN.

13C NMR (100 MHz, CDCl<sub>3</sub>)

Carbon	Shift (δ, ppm)	Type	Notes
C2	148.0 – 152.0	Quaternary	Attached to SO <sub>2</sub> Cl; ipso-substituent effect.
C5	146.0 – 149.0	CH	Alpha to Oxygen; high s-character.
C3	118.0 – 122.0	Quaternary	Attached to CN; shielding effect of nitrile.
C4	110.0 – 114.0	CH	Beta position.
CN	110.0 – 112.0	Quaternary	Nitrile carbon characteristic signal.

## B. Infrared Spectroscopy (FT-IR)[1]

Method: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet (must be strictly anhydrous).

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Diagnostic Value
C≡N Stretch	2220 – 2245	Weak/Med	Critical: Confirms 3-cyano substitution.
SO <sub>2</sub> Asymmetric	1375 – 1395	Strong	Characteristic sulfonyl chloride band.
SO <sub>2</sub> Symmetric	1165 – 1185	Strong	Paired with the asymmetric stretch.
C=C (Furan)	1480 – 1510	Medium	Aromatic ring breathing.
S-Cl Stretch	360 – 380	Weak	Far IR (often not visible on standard optics).

## C. Mass Spectrometry (GC-MS / LC-MS)[1]

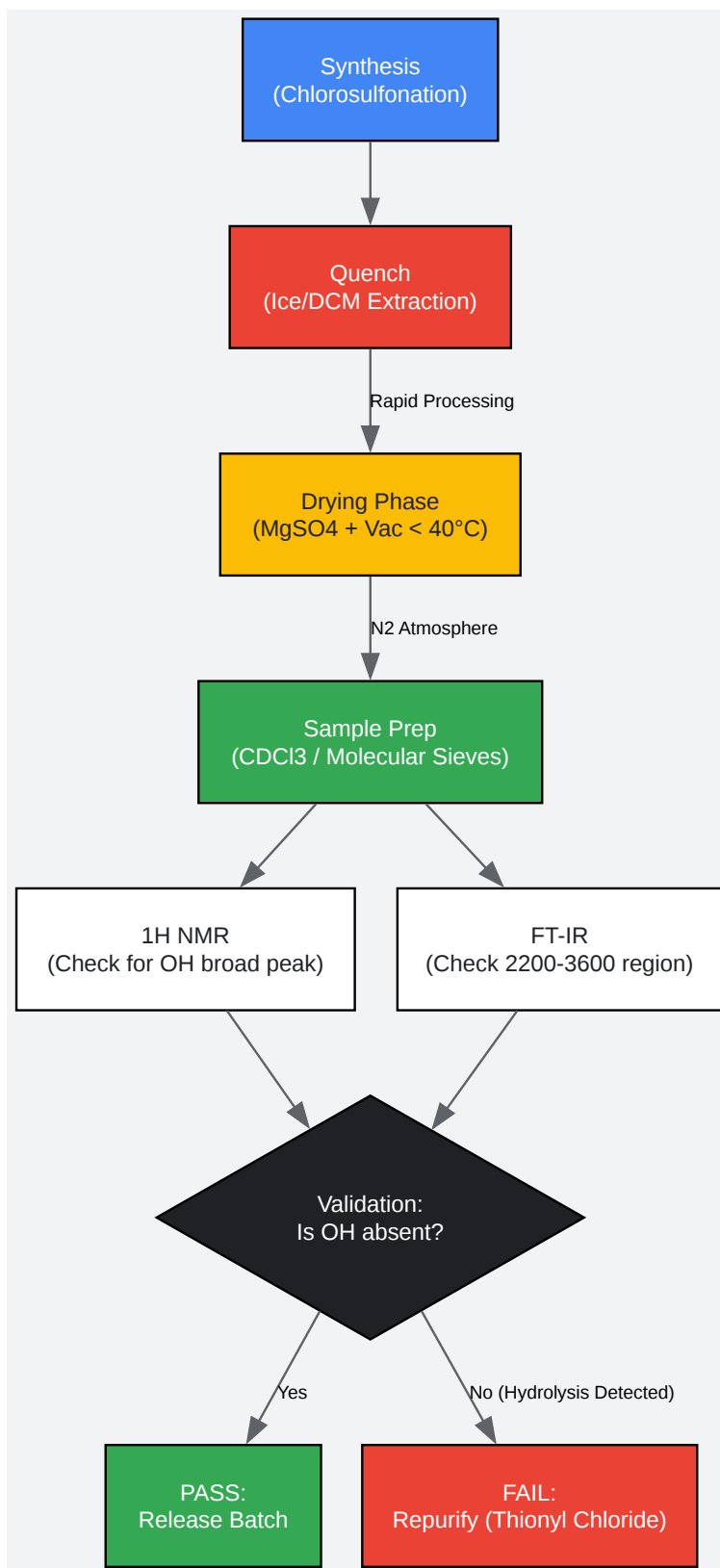
Ionization Mode: Electron Impact (EI) is preferred for structural confirmation. ESI may cause hydrolysis in the source.

- Molecular Ion (M<sup>+</sup>): Distinctive chlorine isotope pattern.
  - M (<sup>35</sup>Cl): 100% relative abundance.
  - M+2 (<sup>37</sup>Cl): ~33% relative abundance (3:1 ratio).
- Fragmentation Pathway:
  - [M]<sup>+</sup>  
[M – Cl]<sup>+</sup>: Loss of chlorine radical (formation of sulfonyl cation).
  - [M – Cl]<sup>+</sup>  
[M – SO<sub>2</sub>Cl]<sup>+</sup>: Extrusion of SO<sub>2</sub> (formation of cyanofuran cation).

## Experimental Workflow & Data Integrity

The primary failure mode in characterizing this compound is hydrolysis. The sulfonyl chloride converts to the sulfonic acid upon contact with atmospheric moisture, shifting NMR signals upfield and broadening IR bands.

### Protocol: The "Dry-Path" Characterization



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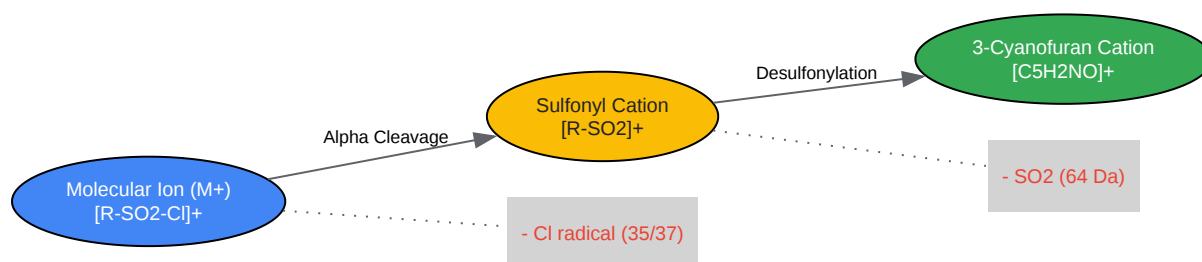
Caption: Figure 1. "Dry-Path" workflow to prevent hydrolysis artifacts during characterization.

## Step-by-Step Methodology

- Isolation: Immediately after synthesis, extract into Dichloromethane (DCM). Wash with cold brine.
- Drying: Dry organic layer over anhydrous  $\text{MgSO}_4$  for typically 15 minutes. Filter.
- Concentration: Rotary evaporate at  $< 40^\circ\text{C}$ . High heat promotes thermal decomposition ( $\text{SO}_2$  extrusion).
- NMR Prep:
  - Use a new ampoule of  $\text{CDCl}_3$ .
  - Add activated  $4\text{\AA}$  molecular sieves to the NMR tube before adding the sample solution.
  - Validation Check: If a broad singlet appears  $> 8.0$  ppm or shifts are  $0.2$  ppm upfield, the sample has hydrolyzed to the sulfonic acid.

## Mechanistic Fragmentation (MS)

Understanding the fragmentation is crucial for confirming the core scaffold stability.



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Caption: Figure 2. Primary Electron Impact (EI) fragmentation pathway for sulfonyl chlorides.

## References

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## Sources

- 1. 5-Methylfuran-2-sulfonyl chloride | 69815-95-8 | Benchchem [[benchchem.com](https://www.benchchem.com)]
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